Cas no 55289-04-8 (3-Hydroxy-2-methylbenzonitrile)
3-Hydroxy-2-methylbenzonitrile Chemical and Physical Properties
Names and Identifiers
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- 3-Hydroxy-2-methylbenzonitrile
- 2-CYANO-6-HYDROXYTOLUENE
- 2-Cyano-6-hydroxytoluol
- 3-CYANO-2-METHYLPHENOL
- 3-Cyan-o-kresol
- 3-hydroxy-2-methyl-benzonitrile
- 6-CYANO-2-HYDROXYTOLUENE
-
- MDL: MFCD02683035
- Inchi: 1S/C8H7NO/c1-6-7(5-9)3-2-4-8(6)10/h2-4,10H,1H3
- InChI Key: BQAMEYNBQIHQPO-UHFFFAOYSA-N
- SMILES: OC1C=CC=C(C#N)C=1C
Computed Properties
- Exact Mass: 133.05300
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
Experimental Properties
- PSA: 44.02000
- LogP: 1.57228
3-Hydroxy-2-methylbenzonitrile Customs Data
- HS CODE:2926909090
- Customs Data:
China Customs Code:
2926909090Overview:
2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
3-Hydroxy-2-methylbenzonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 216328-250mg |
3-Hydroxy-2-methylbenzonitrile |
55289-04-8 | 95% | 250mg |
£48.00 | 2022-03-01 | |
| Fluorochem | 216328-1g |
3-Hydroxy-2-methylbenzonitrile |
55289-04-8 | 95% | 1g |
£117.00 | 2022-03-01 | |
| Fluorochem | 216328-5g |
3-Hydroxy-2-methylbenzonitrile |
55289-04-8 | 95% | 5g |
£355.00 | 2022-03-01 | |
| Fluorochem | 216328-25g |
3-Hydroxy-2-methylbenzonitrile |
55289-04-8 | 95% | 25g |
£1060.00 | 2022-03-01 | |
| Chemenu | CM155021-25g |
3-Hydroxy-2-methylbenzonitrile |
55289-04-8 | 95% | 25g |
$1200 | 2021-06-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EK084-50mg |
3-Hydroxy-2-methylbenzonitrile |
55289-04-8 | 95% | 50mg |
154.0CNY | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EK084-250mg |
3-Hydroxy-2-methylbenzonitrile |
55289-04-8 | 95% | 250mg |
586CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EK084-1g |
3-Hydroxy-2-methylbenzonitrile |
55289-04-8 | 95% | 1g |
1175.0CNY | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EK084-5g |
3-Hydroxy-2-methylbenzonitrile |
55289-04-8 | 95% | 5g |
3600.0CNY | 2021-08-05 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H845229-250mg |
3-Hydroxy-2-methylbenzonitrile |
55289-04-8 | 98% | 250mg |
¥414.00 | 2022-01-11 |
3-Hydroxy-2-methylbenzonitrile Suppliers
3-Hydroxy-2-methylbenzonitrile Related Literature
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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2. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
Additional information on 3-Hydroxy-2-methylbenzonitrile
Research Brief on 3-Hydroxy-2-methylbenzonitrile (CAS: 55289-04-8): Recent Advances and Applications
3-Hydroxy-2-methylbenzonitrile (CAS: 55289-04-8) is an important chemical intermediate in pharmaceutical and agrochemical synthesis. Recent studies have highlighted its versatile applications in drug discovery, particularly as a building block for bioactive molecules. This research brief synthesizes the latest findings on this compound, focusing on its synthetic routes, biological activities, and potential therapeutic applications.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated novel synthetic pathways for 3-Hydroxy-2-methylbenzonitrile derivatives with improved yields (up to 85%) using palladium-catalyzed cyanation reactions. The researchers optimized reaction conditions at 80°C in DMF solvent, achieving higher purity levels (>98%) compared to traditional methods. These advancements address previous challenges in large-scale production of this key intermediate.
In pharmacological research, several 2024 studies have explored the compound's potential as a core structure for kinase inhibitors. Molecular docking simulations revealed that the hydroxyl and nitrile groups enable unique hydrogen bonding interactions with ATP-binding sites of various protein kinases. Particularly promising results were observed in virtual screening against CDK2 and EGFR kinases, with predicted IC50 values in the low micromolar range.
The compound's metabolic stability has been investigated in recent pharmacokinetic studies. A 2024 preclinical study reported favorable metabolic profiles for 3-Hydroxy-2-methylbenzonitrile derivatives, with hepatic microsomal half-lives exceeding 120 minutes in human and rat models. These findings support its potential as a privileged scaffold for drug development candidates.
Emerging applications in material science have also been reported. Researchers at MIT (2024) incorporated 3-Hydroxy-2-methylbenzonitrile into novel polymer matrices, demonstrating enhanced thermal stability (up to 280°C) and interesting photoluminescent properties. These hybrid materials show promise for biomedical imaging applications.
Ongoing clinical trials (Phase I/II) are evaluating several drug candidates derived from this scaffold, particularly in oncology and inflammatory diseases. Preliminary results suggest good tolerability profiles, though comprehensive data remains proprietary. The compound's structural flexibility continues to inspire new drug design strategies across multiple therapeutic areas.
Future research directions include exploring its potential in PROTAC (proteolysis targeting chimera) development and as a linker molecule in antibody-drug conjugates. The compound's balanced hydrophilicity/lipophilicity (logP ~1.8) and molecular weight (133.15 g/mol) make it particularly suitable for these emerging therapeutic modalities.
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